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molecular formula C8H7NOS B011606 Benzo[d]thiazol-6-ylmethanol CAS No. 19989-66-3

Benzo[d]thiazol-6-ylmethanol

Cat. No. B011606
M. Wt: 165.21 g/mol
InChI Key: OZGXSRLIKDPNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

Ethyl benzothiazole-6-carboxylate (2.10 g, 10.0 mmol) prepared in the Step 36-1-2 was dissolved in dichloromethane (80 ml), and under an ice cooling, a solution (1.5 mol/L) (20 ml, 30.0 mmol) of diisobutylaluminum hydride in hexane was slowly added thereto. The mixture was stirred at a room temperature for one hour, and then ethyl acetate (10 ml) and a saturated sodium bicarbonate solution were added to the mixture. Ethyl acetate and water were added thereto, the resulting mixture was subjected to extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (0.61 g, 37%) as a yellowish-brown oily substance.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
37%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([C:10](OCC)=[O:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[H-].C([Al+]CC(C)C)C(C)C.C(OCC)(=O)C.C(=O)(O)[O-].[Na+]>ClCCl.CCCCCC.O>[S:1]1[C:5]2[CH:6]=[C:7]([CH2:10][OH:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at a room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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